2-((Dimethylamino)methyl)pyridin-3-ol

Description

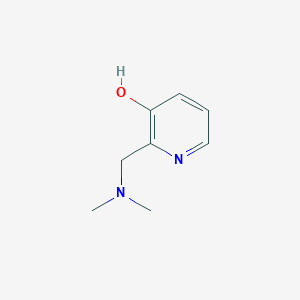

Structure

3D Structure

Properties

IUPAC Name |

2-[(dimethylamino)methyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(2)6-7-8(11)4-3-5-9-7/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMYETXZBQVFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176066 | |

| Record name | 2-((Dimethylamino)methyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-13-0 | |

| Record name | 2-[(Dimethylamino)methyl]-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)pyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2168-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((Dimethylamino)methyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)PYRIDIN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W477SA7FDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-((Dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((Dimethylamino)methyl)pyridin-3-ol, CAS number 2168-13-0. It is a pyridine derivative with known applications as a key intermediate in the synthesis of various chemical entities. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its known biological significance, primarily as a precursor to more complex molecules. The information is presented to support research and development activities in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2168-13-0 | [1][3][4] |

| Molecular Formula | C₈H₁₂N₂O | [1][3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| Appearance | White or beige crystalline powder | [5] |

| Melting Point | 55-60 °C | [6] |

| 56-59 °C (lit.) | [5] | |

| Boiling Point | 98 °C (4 mmHg) | [5][6] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][7] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 2-[(dimethylamino)methyl]pyridin-3-ol | [1][3] |

| InChI | 1S/C8H12N2O/c1-10(2)6-7-8(11)4-3-5-9-7/h3-5,11H,6H2,1-2H3 | [1][3] |

| InChIKey | NUMYETXZBQVFDX-UHFFFAOYSA-N | [1][3] |

| SMILES | CN(C)CC1=NC=CC=C1O | [6] |

Table 3: Spectral Data References

| Spectral Data Type | Availability | Source(s) |

| FTIR Spectra | Available (Crystalline Phase, Melt) | [3] |

| ATR-IR Spectra | Available | [3] |

| Vapor Phase IR Spectra | Available | [3] |

| Mass Spectrum (EI) | Data Available | [8] |

| NMR, HPLC, LC-MS | Data Available from Supplier | [9] |

Synthesis

The primary method for the synthesis of this compound is the Mannich reaction.[10] This reaction involves the aminoalkylation of an acidic proton located on an organic compound. In this case, 3-pyridol is reacted with formaldehyde and dimethylamine.

Experimental Protocol: Mannich Reaction Synthesis

Materials:

-

3-hydroxypyridine (2.10 mol)

-

50% aqueous dimethylamine (228 g)

-

36% aqueous formaldehyde (210 g)

-

Water (500 mL)

Procedure:

-

To a solution of 3-hydroxypyridine (200 g, 2.10 mol) in water (500 mL), sequentially add 50% aqueous dimethylamine (228 g) and 36% aqueous formaldehyde (210 g).[11]

-

Stir the reaction mixture at room temperature.[11]

-

Heat the mixture to 50 °C and maintain this temperature for 4 hours.[11]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[11]

-

Collect the precipitated crystals by filtration to yield 2-((dimethylamino)methyl)-3-hydroxypyridine.[11]

Expected Yield: 65% (207 g)[11]

Biological Significance and Applications

While this compound is noted for its potential as a building block in the synthesis of pharmaceuticals, its most documented role is as a direct precursor to the carbamate nerve agent EA-4056.[10][12]

The compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[1] Due to its role as a precursor to a highly toxic substance, handling should be performed with appropriate safety precautions.

Visualizations

Synthesis and Conversion Workflow

The following diagram illustrates the synthesis of this compound via the Mannich reaction and its subsequent use as a precursor.

References

- 1. chemical-label.com [chemical-label.com]

- 2. This compound | 2168-13-0 [sigmaaldrich.com]

- 3. This compound | 2168-13-0 [sigmaaldrich.com]

- 4. 2168-13-0|this compound|BLD Pharm [bldpharm.com]

- 5. capotchem.cn [capotchem.cn]

- 6. This compound [myskinrecipes.com]

- 7. 2-(Dimethylaminomethyl)-3-hydroxypyridine [webbook.nist.gov]

- 8. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C8H12N2O | CID 75108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-((Dimethylamino)methyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-((Dimethylamino)methyl)pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing essential data and methodologies for its handling and application.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.[1][2][3][4][5]

| Property | Value | Source |

| IUPAC Name | 2-[(dimethylamino)methyl]pyridin-3-ol | [1] |

| CAS Number | 2168-13-0 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1][6][7] |

| Appearance | White or beige crystalline powder | [2][3] |

| Melting Point | 56-59 °C (lit.) | [2][3][4] |

| Boiling Point | 98 °C @ 4 mmHg (lit.)[2][8]86-96 °C @ 3.7 Torr | [3] |

| Topological Polar Surface Area | 36.4 Ų | [1][3] |

| XLogP3 | 0.4 / 0.84880 | [1][3] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization and application of chemical compounds. Below are standardized methodologies for determining key physicochemical parameters of this compound.

1. Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values.[9] A common method for its determination is potentiometric titration.[9]

-

Materials and Reagents:

-

This compound sample

-

Standardized 0.1 M NaOH solution

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

-

Procedure:

-

Prepare a solution of the compound in deionized water at a known concentration (e.g., 0.01 M).

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution at a constant rate.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For polyprotic species, multiple inflection points and corresponding pKa values may be observed. The Henderson-Hasselbalch equation can be used for calculation.[9]

-

2. Determination of Aqueous and Organic Solubility

Solubility is a fundamental property that affects bioavailability and formulation. A general procedure to determine the solubility of an organic compound is as follows:

-

Materials and Reagents:

-

This compound sample

-

A range of solvents:

-

Water

-

5% HCl solution

-

5% NaOH solution

-

Organic solvents (e.g., diethyl ether, ethanol)

-

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

-

Procedure:

-

Accurately weigh a small amount of the compound (e.g., 25 mg) and place it into a test tube.[10]

-

Add a specific volume of the chosen solvent (e.g., 0.75 mL) in small portions.[10]

-

After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[10][11]

-

Observe if the compound completely dissolves.

-

If the compound is soluble in water, its behavior in acidic or basic solutions can indicate its functional groups.[12] For instance, the basic nitrogen atoms in the pyridine and dimethylamino groups suggest solubility in acidic solutions like 5% HCl.[13] The phenolic hydroxyl group suggests solubility in basic solutions like 5% NaOH.[13]

-

To quantify solubility, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

-

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a pyridine derivative like this compound, which is valuable for understanding its preparation and potential impurities.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound | C8H12N2O | CID 75108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound,2168-13-0-Amadis Chemical [amadischem.com]

- 3. echemi.com [echemi.com]

- 4. This compound [myskinrecipes.com]

- 5. 2-(Dimethylaminomethyl)-3-hydroxypyridine [webbook.nist.gov]

- 6. 2168-13-0 | this compound - Moldb [moldb.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-((Dimethylamino)methyl)pyridin-3-ol Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1] Among the vast landscape of pyridine-containing molecules, 2-((dimethylamino)methyl)pyridin-3-ol serves as a valuable starting point for the development of novel therapeutic agents due to its inherent structural features that allow for diverse modifications.[2] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to be a resource for researchers and scientists in the field of drug discovery and development.

Core Structure and Chemical Properties

This compound is a pyridine derivative characterized by a dimethylaminomethyl group at the 2-position and a hydroxyl group at the 3-position.[3][4]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| IUPAC Name | 2-[(dimethylamino)methyl]pyridin-3-ol | [3] |

| CAS Number | 2168-13-0 | [3] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room temperature, sealed in dry conditions | [4] |

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound can be achieved through various established synthetic methodologies for pyridine derivatives. A general approach often involves the modification of the substituents on the pyridine ring, the aminomethyl side chain, and the hydroxyl group.

General Synthetic Workflow

Caption: A generalized synthetic workflow for pyridine derivatives.

Experimental Protocol: Synthesis of N-Substituted 2-(aminomethyl)pyridin-3-ol Analogs

This protocol outlines a general procedure for the synthesis of N-substituted analogs of this compound, starting from a suitable 2-(chloromethyl)pyridin-3-ol precursor.

Materials:

-

2-(Chloromethyl)pyridin-3-ol hydrochloride

-

Desired primary or secondary amine (e.g., diethylamine, morpholine)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of 2-(chloromethyl)pyridin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 10 minutes, then add the desired amine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 2-(aminomethyl)pyridin-3-ol analog.

Biological Activities of Structural Analogs and Derivatives

Structural modifications to the this compound core can lead to a diverse range of biological activities, including anticancer and kinase inhibitory effects.

Anticancer Activity

Numerous pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The introduction of different substituents on the pyridine ring and the aminomethyl side chain can modulate the cytotoxic potential of these compounds.

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound ID | Modification from Core Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-urea 8e | Urea linkage at the 3-position and substituted phenyl group | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [5] |

| Pyridine-urea 8n | Urea linkage at the 3-position and different substituted phenyl group | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [5] |

| Pyridopyrazolo-triazine 5a | Fused pyrazolo-triazine ring system | MCF-7 (Breast) | 3.89 | [6] |

| Pyridopyrazolo-triazine 7 | Fused pyrazolo-triazine ring system | HePG-2 (Liver) | 8.42 | [6] |

| Dimethylpyridine-3-carboxamide PS18 | Carboxamide at 3-position and Schiff base side chain | LoVo (Colon) | 57.3 (COX-1 inhibition) | [7] |

| Dimethylpyridine-3-carboxamide PS33 | Carboxamide at 3-position and different Schiff base side chain | LoVo (Colon) | 51.8 (COX-1 inhibition) | [7] |

Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[6]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HePG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibitory Activity

The pyridine scaffold is a common feature in many kinase inhibitors. Modifications to the this compound structure can lead to potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy.

Table 3: Kinase Inhibitory Activity of Selected Pyridine Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine 4b | PDGFr | 1.11 | |

| FGFr | 0.13 | ||

| EGFr | 0.45 | ||

| c-src | 0.22 | ||

| Pyrido[2,3-d]pyrimidine 4e | FGFr | 0.060 | |

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) | c-Src | 12.5 | [9] |

| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) | CDK5 | 0.41 | [2] |

| GSK-3 | 1.5 | [2] | |

| Isothiazolo[4,3-b]pyridine 3g | PIKfyve | 0.001 | [10] |

Signaling Pathways

The biological effects of this compound analogs and derivatives are often mediated through their interaction with specific signaling pathways. A key pathway implicated in the action of many pyridine-based anticancer agents is the PI3K/Akt signaling pathway.[11][12]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth.[10][13] Dysregulation of this pathway is a common feature in many cancers.[14]

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Inhibition of PI3K by certain pyridin-3-ol analogs can block the downstream activation of Akt, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. Its structural versatility allows for the synthesis of a wide array of analogs and derivatives with diverse biological activities, particularly in the realms of anticancer and kinase inhibition. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action, including their effects on key signaling pathways, will be crucial for the optimization of lead compounds and their progression into clinical development. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-((dimethylamino)methyl)pyridin-3-ol. Due to the limited availability of fully assigned public spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and known chemical shift/absorption values for analogous functional groups. Detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for the spectroscopic characterization of novel chemical entities. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational spectroscopic profile for this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₂N₂O

-

Molecular Weight: 152.19 g/mol

-

CAS Number: 2168-13-0

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from typical values for substituted pyridines, phenols, and benzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.0-8.2 | d | 1H | H-6 (Pyridine) | Downfield due to proximity to nitrogen. |

| ~7.1-7.3 | dd | 1H | H-4 (Pyridine) | Coupled to H-5 and H-6. |

| ~7.0-7.2 | d | 1H | H-5 (Pyridine) | Coupled to H-4. |

| ~3.6-3.8 | s | 2H | -CH₂- | Methylene bridge. |

| ~2.2-2.4 | s | 6H | -N(CH₃)₂ | Dimethylamino group. |

| ~9.0-11.0 | br s | 1H | -OH | Phenolic hydroxyl, chemical shift can vary with concentration and solvent. |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150-155 | C-3 (Pyridine) | Carbon bearing the hydroxyl group. |

| ~145-150 | C-2 (Pyridine) | Carbon bearing the substituent. |

| ~140-145 | C-6 (Pyridine) | Carbon adjacent to nitrogen. |

| ~125-130 | C-4 (Pyridine) | |

| ~120-125 | C-5 (Pyridine) | |

| ~60-65 | -CH₂- | Methylene bridge. |

| ~45-50 | -N(CH₃)₂ | Dimethylamino group. |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200-3600 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3000-3100 | Medium | C-H stretch | Aromatic C-H |

| 2850-3000 | Medium | C-H stretch | Aliphatic C-H |

| 1580-1610 | Medium-Strong | C=C and C=N stretch | Pyridine ring |

| 1450-1500 | Medium-Strong | C=C stretch | Pyridine ring |

| 1200-1300 | Strong | C-O stretch | Phenolic C-O |

| 1000-1250 | Medium | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 152 | [M]⁺ | Molecular Ion |

| 107 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 94 | [C₅H₄NO]⁺ | Fragmentation of the side chain. |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation. |

| 45 | [CH₂N(CH₃)₂]⁺ | Dimethylaminomethyl cation (base peak). |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule such as this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Cap the tube and invert several times to ensure a homogenous solution.

-

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (typically 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

FT-IR Spectroscopy

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL with a solvent system compatible with the mass spectrometer's mobile phase.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic profile of this compound, tailored for professionals in the fields of chemical research and drug development. The tabulated expected NMR, IR, and MS data, in conjunction with the generalized experimental protocols, offer a solid foundation for the identification and characterization of this compound. The visualized workflow further contextualizes the role of each spectroscopic technique in the broader process of structure elucidation. This document aims to facilitate future research involving this and structurally related molecules.

An In-depth Technical Guide to the Solubility of 2-((Dimethylamino)methyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-((Dimethylamino)methyl)pyridin-3-ol and outlines a detailed experimental protocol for determining its solubility in various solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes a standardized approach to enable researchers to generate reliable and comparable solubility profiles.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. Understanding these properties is a critical first step in solvent selection and the design of solubility studies. The compound is a solid at room temperature with a melting point ranging from 56-59°C.[1][2] Its structure, featuring a pyridine ring, a hydroxyl group, and a tertiary amine, suggests potential for solubility in both polar and non-polar solvents, with pH likely playing a significant role in its aqueous solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O | [3][4][5] |

| Molecular Weight | 152.19 g/mol | [4] |

| CAS Number | 2168-13-0 | [3][4] |

| Appearance | Solid | [3][6] |

| Melting Point | 56-59 °C | [1][2] |

| Boiling Point | 98 °C at 4 mmHg | [2] |

| XLogP3-AA | 0.4 | [4] |

| Purity | Typically available at 95-98% | [3][6] |

| IUPAC Name | 2-[(dimethylamino)methyl]pyridin-3-ol | [4] |

| InChIKey | NUMYETXZBQVFDX-UHFFFAOYSA-N | [3][4] |

Experimental Protocol for Solubility Determination

The following protocol is a standardized method for determining the equilibrium solubility of this compound in various solvents. This method is based on the widely accepted "shake-flask" technique.[7][8]

2.1. Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

pH meter

2.2. Procedure

-

Preparation of Solvent Media: Prepare the desired solvents. For aqueous solubility, prepare buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of pH on the solubility of the ionizable compound.[7]

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Equilibration: Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to sediment.[8] Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[8] A calibration curve should be prepared using standard solutions of the compound.

-

Data Reporting: Express the solubility as mg/mL or mol/L. For each solvent, perform the experiment in triplicate to ensure the reliability of the results.

Data Presentation

Table 2: Solubility of this compound in Various Solvents (Template)

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) |

| Water | 25 | ||

| Phosphate-Buffered Saline | 25 | 1.2 | |

| Phosphate-Buffered Saline | 25 | 4.5 | |

| Phosphate-Buffered Saline | 25 | 6.8 | |

| Phosphate-Buffered Saline | 25 | 7.4 | |

| Ethanol | 25 | - | |

| Methanol | 25 | - | |

| Acetone | 25 | - | |

| Dimethyl Sulfoxide (DMSO) | 25 | - |

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

4.2. Logical Relationship of Factors Influencing Solubility

The solubility of an ionizable compound like this compound is influenced by several interconnected factors. The diagram below illustrates these relationships.

Caption: Key factors influencing the solubility of an ionizable compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to systematically determine its solubility profile. By adhering to a standardized experimental protocol, the scientific community can generate robust and comparable data, which is crucial for applications in drug development and other research areas. The inherent physicochemical properties of the molecule suggest that its solubility will be dependent on solvent polarity and, critically, on the pH of aqueous media.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound,2168-13-0-Amadis Chemical [amadischem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C8H12N2O | CID 75108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Dimethylaminomethyl)-3-hydroxypyridine [webbook.nist.gov]

- 6. This compound | 2168-13-0 [sigmaaldrich.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

Synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol from 3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-((dimethylamino)methyl)pyridin-3-ol from 3-hydroxypyridine. The primary synthetic route discussed is the Mannich reaction, a classic and efficient method for the aminomethylation of acidic protons. This document outlines two detailed experimental protocols, presents a comparative summary of reaction parameters, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a valuable pyridine derivative and a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a hydrophilic dimethylaminomethyl group and a phenolic hydroxyl group on a pyridine core, makes it a versatile building block in medicinal chemistry. The most common and direct method for its preparation is the Mannich reaction, a three-component condensation involving an active hydrogen compound (3-hydroxypyridine), formaldehyde, and a secondary amine (dimethylamine). This reaction is highly regioselective, with the aminomethylation occurring preferentially at the 2-position of the pyridine ring.

Reaction Pathway: The Mannich Reaction

The synthesis proceeds via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the case of 3-hydroxypyridine, the reaction is facilitated by the activation of the C-2 position. The overall transformation is depicted below:

Caption: General scheme of the Mannich reaction for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below. Method A employs the classical Mannich reaction conditions with aqueous reagents, while Method B utilizes a variation with tetramethylmethylenediamine in an organic solvent.

Method A: Aqueous Mannich Reaction

This protocol is adapted from a procedure for a similar hydroxymethylpyridine derivative and represents a standard approach to the Mannich reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxypyridine (e.g., 0.1 mol, 9.51 g), 30% aqueous dimethylamine solution (e.g., 0.12 mol, 18.04 mL), and water (50 mL).

-

Addition of Formalin: To the stirred solution, add formalin (37% aqueous formaldehyde solution, e.g., 0.12 mol, 9.72 mL).

-

Reaction: Heat the reaction mixture on a steam bath for two hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove water and excess reagents.

-

The resulting residue can be further purified by vacuum distillation or crystallization.

-

Method B: Mannich Reaction with Tetramethylmethylenediamine in Benzene

This method, derived from patent literature, offers an alternative using a different aminating agent and an organic solvent, which can in some cases provide higher yields and easier product isolation.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, place 3-hydroxypyridine (0.3 mol, 28.5 g) and 300 mL of dry benzene.

-

Heating: Heat the mixture to 80 °C.

-

Addition of Aminating Agent: Add 87% tetramethylmethylenediamine (0.34 mol, 39 g) dropwise to the heated solution.

-

Reaction: Boil the reaction mixture for 6 hours.

-

Work-up:

-

Distill off the benzene under vacuum.

-

The residue, which may crystallize upon standing, is the crude product.

-

Purify the crude product by vacuum distillation.

-

Data Presentation

The following table summarizes the quantitative data from the described synthetic methods.

| Parameter | Method A (Aqueous) | Method B (Benzene/Tetramethylmethylenediamine) |

| Starting Material | 3-Hydroxypyridine | 3-Hydroxypyridine |

| Reagents | Dimethylamine (aq.), Formaldehyde (aq.) | Tetramethylmethylenediamine, Benzene |

| Reaction Time | 2 hours | 6 hours |

| Reaction Temperature | Steam Bath (~100 °C) | Boiling Benzene (~80 °C) |

| Reported Yield | ~70% | 81.1% - 98% |

| Purification | Vacuum Distillation / Crystallization | Vacuum Distillation |

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed by various analytical techniques.

| Property | Data |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | White or beige crystalline powder |

| Melting Point | 56-59 °C |

| Boiling Point | 98 °C at 4 mmHg |

| ¹H NMR | Spectra available on PubChem and SpectraBase.[1][2] |

| ¹³C NMR | Spectra available on PubChem and SpectraBase.[1][2] |

| IR Spectrum | Available on the NIST WebBook.[3] |

| CAS Number | 2168-13-0 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound from 3-hydroxypyridine via the Mannich reaction is a robust and high-yielding process. This guide provides detailed protocols and comparative data to aid researchers in the efficient preparation of this important synthetic intermediate. The choice between the aqueous and organic solvent-based methods may depend on available reagents, desired scale, and purification capabilities. Proper characterization of the final product is essential to ensure its suitability for subsequent applications in drug discovery and development.

References

Potential Biological Activity of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-((Dimethylamino)methyl)pyridin-3-ol based on available scientific literature for structurally related pyridine derivatives. As of the latest search, specific experimental data on the biological activity of this compound (CAS No. 2168-13-0) is not publicly available. Therefore, the information presented herein is predictive and intended to guide future research.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring, a hydroxyl group, and a dimethylaminomethyl side chain.[1] While this specific molecule is commercially available and used as an intermediate in the synthesis of more complex molecules, its intrinsic biological activities have not been extensively reported in peer-reviewed literature.[2] However, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. This whitepaper aims to explore the potential biological activities of this compound by examining the established activities of structurally similar pyridine derivatives. The insights provided are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| CAS Number | 2168-13-0 | PubChem[1] |

| Melting Point | 56-59 °C | MySkinRecipes[2] |

| Boiling Point | 240.7 °C | MySkinRecipes[2] |

| XLogP3 | 0.4 | PubChem[1] |

Potential Biological Activities Based on Structural Analogs

The pyridine nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents. Based on the activities of related pyridine-containing molecules, this compound could potentially exhibit a range of biological effects.

Central Nervous System (CNS) Activity

Pyridine alkaloids and their synthetic derivatives are well-known for their activity in the central nervous system. This activity is often mediated through interaction with various neurotransmitter receptors and enzymes.

-

Potential as a Cholinesterase Inhibitor: Many pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The nitrogen atom in the pyridine ring and the tertiary amine in the side chain of this compound could potentially interact with the active site of cholinesterases.

Anticancer Activity

The pyridine ring is a common feature in many anticancer agents. Its ability to participate in hydrogen bonding, and π-π stacking, and to coordinate with metal ions makes it a valuable pharmacophore in the design of kinase inhibitors, topoisomerase inhibitors, and other anticancer drugs. Structurally related pyridine derivatives have shown cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

Pyridine-containing compounds have a long history of use as antimicrobial agents. The nitrogen atom in the pyridine ring can interfere with essential microbial processes. Given that this compound is used as an intermediate in the synthesis of antimicrobials, it is plausible that the parent molecule itself may possess some degree of antimicrobial activity.

Anti-inflammatory Activity

Certain pyridine derivatives have demonstrated anti-inflammatory properties. The mechanism of action can vary, but may involve the inhibition of pro-inflammatory enzymes or cytokines. The structural features of this compound could potentially allow it to interact with targets in inflammatory pathways.

Proposed Experimental Workflows for Biological Screening

To elucidate the potential biological activities of this compound, a systematic screening approach is recommended. The following diagram illustrates a potential experimental workflow.

Potential Signaling Pathway Involvement

Given the potential for CNS activity, one hypothetical signaling pathway that this compound could modulate is the cholinergic signaling pathway, particularly in the context of Alzheimer's disease.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure, featuring a pyridine core, suggests a high potential for a range of pharmacological effects. The exploration of its activity against CNS targets, cancer cell lines, microbial pathogens, and inflammatory pathways is a logical and promising direction for future research. The experimental workflows and potential mechanisms of action outlined in this whitepaper provide a foundational framework for initiating such investigations. Further studies are imperative to isolate and characterize any specific biological activities and to determine the therapeutic potential of this compound.

References

In Silico Prediction of 2-((Dimethylamino)methyl)pyridin-3-ol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADMET), and potential biological properties of the compound 2-((Dimethylamino)methyl)pyridin-3-ol (CAS No: 2168-13-0).[1][2] Leveraging a suite of established computational tools, this document outlines predicted key drug-like characteristics to inform early-stage drug discovery and development efforts. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed methodologies for the in silico tools employed are provided, alongside graphical representations of the prediction workflow and a potential signaling pathway.

Introduction

This compound is a pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[3][4] In silico prediction of a compound's properties is a critical first step in modern drug discovery, offering a time- and cost-effective method to assess its potential as a therapeutic candidate before committing to extensive laboratory synthesis and testing. This guide details the predicted properties of this compound using a variety of well-established online prediction platforms.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are pivotal in determining its behavior in a biological system. These properties were predicted using the SwissADME web tool.

| Property | Predicted Value | Unit |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 | g/mol |

| LogP (iLOGP) | 0.59 | |

| Water Solubility (ESOL) | Soluble | |

| Topological Polar Surface Area (TPSA) | 45.96 | Ų |

| Number of Hydrogen Bond Acceptors | 3 | |

| Number of Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 3 | |

| Molar Refractivity | 44.25 |

Table 1: Predicted Physicochemical Properties of this compound.

In Silico Pharmacokinetic (ADMET) Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is a primary determinant of its clinical success. The following ADMET parameters were predicted using the pkCSM and SwissADME web servers.

Absorption

| Parameter | Predicted Value | Unit |

| Water Solubility (logS) | -1.834 | mol/L |

| Caco-2 Permeability (log Papp) | 0.165 | 10⁻⁶ cm/s |

| Intestinal Absorption (Human) | 88.541 | % Absorbed |

| P-glycoprotein Substrate | No | |

| P-glycoprotein I Inhibitor | No | |

| P-glycoprotein II Inhibitor | No |

Table 2: Predicted Absorption Properties.

Distribution

| Parameter | Predicted Value | Unit |

| VDss (human) | 0.161 | L/kg |

| Fraction Unbound (human) | 0.584 | |

| BBB Permeability (logBB) | -0.603 | |

| CNS Permeability (logPS) | -1.737 |

Table 3: Predicted Distribution Properties.

Metabolism

| Parameter | Predicted Value |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

| CYP1A2 substrate | No |

| CYP2C19 substrate | No |

| CYP2C9 substrate | No |

| CYP2D6 substrate | Yes |

| CYP3A4 substrate | Yes |

Table 4: Predicted Cytochrome P450 Metabolism.

Excretion

| Parameter | Predicted Value | Unit |

| Total Clearance (log CLtot) | 0.057 | L/h/kg |

| Renal OCT2 Substrate | No |

Table 5: Predicted Excretion Properties.

Toxicity

| Parameter | Predicted Value | Unit |

| AMES Toxicity | No | |

| hERG I Inhibitor | No | |

| hERG II Inhibitor | No | |

| Oral Rat Acute Toxicity (LD50) | 2.441 | mol/kg |

| Oral Rat Chronic Toxicity (LOAEL) | 1.838 | log mg/kg_bw/day |

| Hepatotoxicity | Yes | |

| Skin Sensitisation | No |

Table 6: Predicted Toxicity Profile.

Predicted Biological Activities and Drug-Likeness

Drug-Likeness

The drug-likeness of this compound was evaluated based on several established rules.

| Rule | Prediction | Violations |

| Lipinski | Yes | 0 |

| Ghose | Yes | 0 |

| Veber | Yes | 0 |

| Egan | Yes | 0 |

| Muegge | Yes | 0 |

| Bioavailability Score | 0.55 |

Table 7: Predicted Drug-Likeness.

Bioactivity Score

The potential for interaction with major drug target classes was predicted using the Molinspiration bioactivity score. A score > 0.00 indicates high activity, -5.0 to 0.00 suggests moderate activity, and < -5.0 implies inactivity.

| Target Class | Bioactivity Score |

| GPCR ligand | -0.25 |

| Ion channel modulator | -0.53 |

| Kinase inhibitor | -0.68 |

| Nuclear receptor ligand | -1.15 |

| Protease inhibitor | -0.61 |

| Enzyme inhibitor | -0.21 |

Table 8: Molinspiration Bioactivity Score.

Predicted Biological Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) tool predicts a wide range of biological activities based on the compound's structure. The probabilities of being active (Pa) and inactive (Pi) are provided. Only activities with Pa > 0.5 are listed below.

| Biological Activity | Pa | Pi |

| Neoplastic disease treatment | 0.782 | 0.004 |

| Antineoplastic | 0.731 | 0.015 |

| Apoptosis agonist | 0.697 | 0.020 |

| Kinase Inhibitor | 0.654 | 0.045 |

| Antineoplastic, Alkylating | 0.621 | 0.009 |

| Glutathione reductase inhibitor | 0.598 | 0.011 |

| Glutathione synthetase inhibitor | 0.587 | 0.012 |

| Glutathione S-transferase inhibitor | 0.572 | 0.025 |

Table 9: Selected Predicted Biological Activities from PASS.

Methodologies and Protocols

The following section details the in silico tools and methodologies used to generate the predictive data presented in this guide.

In Silico Prediction Workflow

Caption: In silico prediction workflow for this compound.

SwissADME

The SwissADME web tool (--INVALID-LINK--) was utilized for the prediction of physicochemical properties, pharmacokinetics, and drug-likeness.[5] The canonical SMILES string of the compound was used as the input. The tool employs a variety of established models, including iLOGP for lipophilicity and the BOILED-Egg model for predicting gastrointestinal absorption and blood-brain barrier penetration.[5]

pkCSM

The pkCSM web server (--INVALID-LINK--) was used to predict a comprehensive ADMET profile.[6][7] This tool is based on graph-based signatures that encode the physicochemical properties of the molecule. These signatures are used to train predictive models for various pharmacokinetic and toxicity endpoints.

Molinspiration

Molinspiration (--INVALID-LINK--) was used to calculate the bioactivity score against major drug target classes, including GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and other enzyme inhibitors.[8] The prediction is based on a comparison of the input structure to a database of known active compounds.

PASS Online

The PASS (Prediction of Activity Spectra for Substances) online tool (--INVALID-LINK--) was employed to predict the spectrum of potential biological activities.[9][10] PASS analysis is based on the structure-activity relationships of a large training set of known biologically active substances. The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Potential Signaling Pathway

Based on the PASS prediction and literature on related pyridin-3-ol derivatives, a potential mechanism of action for this compound could involve the inhibition of redox-regulating enzymes, leading to apoptosis. A diselenide-derivative of 3-pyridinol has been shown to target glutathione-S-transferase (GST) and glutathione reductase (GR).[11] The following diagram illustrates a hypothetical signaling pathway based on this premise.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The in silico analysis of this compound suggests that it possesses several favorable drug-like properties. The compound adheres to Lipinski's rule of five and other drug-likeness filters, with predicted good oral bioavailability. The ADMET profile indicates good absorption and distribution characteristics, although potential hepatotoxicity is a concern that would require experimental validation. The predicted biological activities, particularly as a potential neoplastic disease treatment and an inhibitor of redox-regulating enzymes, provide a basis for further investigation. This in silico assessment serves as a valuable starting point for the rational design and development of novel therapeutics based on the this compound scaffold. Experimental validation of these predicted properties is the recommended next step in the drug discovery pipeline.

References

- 1. This compound | C8H12N2O | CID 75108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2168-13-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 8. Molinspiration software: Significance and symbolism [wisdomlib.org]

- 9. Way2Drug - PASS Online [way2drug.com]

- 10. Password Generator - LastPass [lastpass.com]

- 11. Diselenide-derivative of 3-pyridinol targets redox enzymes leading to cell cycle deregulation and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-((Dimethylamino)methyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific thermogravimetric analysis (TGA) data for 2-((Dimethylamino)methyl)pyridin-3-ol is not available in publicly accessible scientific literature. This guide provides a comprehensive, albeit hypothetical, technical overview based on the known principles of thermogravimetric analysis and the thermal decomposition behavior of structurally related compounds. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers designing their own thermal analysis studies of this compound.

Introduction

This compound is a heterocyclic organic compound of interest in pharmaceutical research and development due to its pyridine core, a common scaffold in many drug molecules. Understanding the thermal stability and decomposition profile of this compound is crucial for establishing safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of pharmaceutical formulations. Thermogravimetric analysis (TGA) is a fundamental technique for this purpose, providing quantitative information on mass changes as a function of temperature.[1][2] This guide outlines a prospective TGA study of this compound, including a detailed experimental protocol, a hypothesized decomposition pathway, and expected quantitative data.

Principles of Thermogravimetric Analysis

Thermogravimetric analysis measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1][3] The resulting data, typically plotted as mass change versus temperature, provides valuable insights into the thermal stability, composition, and decomposition kinetics of the material.[2][4] Key events that can be quantified by TGA include desolvation, dehydration, and thermal decomposition.[4]

Hypothesized Thermal Decomposition of this compound

The chemical structure of this compound contains three key functional groups that will influence its thermal decomposition: a tertiary amine, a hydroxyl group (phenol), and a pyridine ring. Based on the known thermal behavior of compounds containing these moieties, a multi-step decomposition is anticipated.

-

Initial Decomposition (Side Chain Fragmentation): The (dimethylamino)methyl group is likely the most thermally labile part of the molecule. Tertiary amines can undergo decomposition through various mechanisms, including Hofmann elimination or homolytic cleavage of C-N and C-C bonds.[5] Therefore, the initial mass loss is hypothesized to be the fragmentation of this side chain.

-

Decomposition of the Pyridine Core: Following the loss of the side chain, the remaining hydroxypyridine structure is expected to decompose at higher temperatures. The thermal decomposition of pyridine-containing polymers and other pyridine derivatives often occurs at elevated temperatures.[6][7] The decomposition of the aromatic ring would likely result in the evolution of various gaseous products.

Proposed Experimental Protocol for TGA

This section details a comprehensive protocol for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of a heating rate of at least 10 °C/min and operating up to 1000 °C.[8]

4.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[9] The sample should be a fine powder to ensure uniform heat distribution.

4.3. Experimental Conditions

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5 - 10 mg | Provides a clear signal without overwhelming the detector.[9] |

| Crucible Type | Alumina (Al2O3) | Inert and stable at high temperatures. |

| Atmosphere | Nitrogen (Inert) | To study the intrinsic thermal decomposition without oxidation. |

| Gas Flow Rate | 20 - 50 mL/min | To ensure an inert environment and remove gaseous products. |

| Heating Rate | 10 °C/min | A common rate for pharmaceutical analysis, providing good resolution.[8] |

| Temperature Range | Ambient to 800 °C | To ensure complete decomposition is observed. |

4.4. Data Analysis

The resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal for each decomposition step, identified from the DTG curve.

-

Mass Loss Percentage (%): The percentage of mass lost at each decomposition step.

-

Final Residue (%): The percentage of mass remaining at the end of the experiment.

Anticipated Quantitative Data

The following table summarizes the hypothetical quantitative data expected from the TGA of this compound under an inert atmosphere.

| Decomposition Step | Hypothesized Fragmentation | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Mass Loss (%) |

| Step 1 | Loss of the (dimethylamino)methyl side chain | 150 - 250 | 200 - 300 | ~37.5% |

| Step 2 | Decomposition of the hydroxypyridine ring | 300 - 500 | 350 - 550 | ~62.5% |

| Final Residue | Charred residue | > 550 | - | < 5% |

Visualizations

6.1. Experimental Workflow

Caption: A logical workflow for the thermogravimetric analysis of a pharmaceutical compound.

6.2. Hypothesized Decomposition Pathway

Caption: A hypothesized two-step thermal decomposition pathway for this compound.

Conclusion

While specific experimental data is pending, this guide provides a robust framework for investigating the thermal properties of this compound using thermogravimetric analysis. The proposed experimental protocol is based on established best practices in pharmaceutical analysis.[1][2] The hypothesized decomposition pathway, grounded in the chemical principles of its constituent functional groups, suggests a multi-step degradation process. This information is critical for drug development professionals to ensure the stability, safety, and efficacy of potential drug candidates and formulations containing this molecule. Further studies, including techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable for definitively identifying the evolved gaseous products and confirming the proposed decomposition mechanism.[8][10]

References

- 1. veeprho.com [veeprho.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. epfl.ch [epfl.ch]

- 10. Characterization of Phenolic Resins With Thermogravimetry-Mass Spectrometry - UNT Digital Library [digital.library.unt.edu]

Determining the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of 2-((Dimethylamino)methyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the X-ray crystal structure of 2-((Dimethylamino)methyl)pyridin-3-ol. Given the significance of pyridine derivatives in medicinal chemistry, understanding the three-dimensional structure of this compound is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the synthesis, crystallization, and X-ray diffraction protocols necessary to elucidate its solid-state conformation, offering a roadmap for researchers in the field.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. These properties are crucial for designing suitable crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem[1] |

| Molecular Weight | 152.19 g/mol | MySkinRecipes[2] |

| CAS Number | 2168-13-0 | Chemical Synthesis Database[3], PubChem[1] |

| Melting Point | 56-59 °C | MySkinRecipes[2] |

| Boiling Point | 240.7 °C | MySkinRecipes[2] |

| Physical Form | Solid | CymitQuimica[4], Sigma-Aldrich |

| Purity | 95-98% (Commercially available) | CymitQuimica[4], Sigma-Aldrich |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the Mannich reaction, a three-component condensation involving 3-hydroxypyridine, formaldehyde, and dimethylamine.[5][6] This reaction is highly selective for the C2 position of the pyridine ring.[7]

Materials:

-

3-Hydroxypyridine

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxypyridine in ethanol.

-

Cool the solution in an ice bath and add dimethylamine, followed by the dropwise addition of formaldehyde.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Acidify the mixture with hydrochloric acid and then wash with dichloromethane to remove any unreacted starting material.

-

Basify the aqueous layer with a sodium hydroxide solution until a precipitate forms.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography. Various techniques can be employed, and the optimal conditions are typically determined through screening.

Recommended Crystallization Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a well containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.

X-ray Diffraction Data Collection and Structure Determination

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it can be subjected to X-ray diffraction analysis.

Procedure:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, often in a cryo-protectant to prevent damage during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.

-

Data Processing: The intensities and positions of the diffracted beams are measured. This data is then processed to determine the unit cell parameters and space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Relevance in Drug Development

Pyridine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals due to their ability to form hydrogen bonds and participate in pi-stacking interactions, which are crucial for molecular recognition at biological targets.[8][9][10][11][12] The structural information obtained from the X-ray crystal structure of this compound can be instrumental in:

-

Understanding intermolecular interactions: The crystal packing will reveal how the molecules interact with each other in the solid state, providing insights into potential hydrogen bonding patterns and other non-covalent interactions.

-

Conformational analysis: The precise three-dimensional arrangement of the atoms will be determined, which is essential for understanding its shape and how it might fit into a biological receptor.

-

Rational drug design: The determined structure can serve as a starting point for computational modeling and the design of new derivatives with improved pharmacological properties. The pyridine scaffold is a key component in many drugs, and understanding the impact of the dimethylaminomethyl and hydroxyl substituents is vital for developing new therapeutic agents.[8][9][10][11][12]

References

- 1. This compound | C8H12N2O | CID 75108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

The Ascending Trajectory of 2-Aminomethylpyridine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminomethylpyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique combination of a basic pyridine ring and a flexible aminomethyl side chain allows for versatile interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological significance of 2-aminomethylpyridine derivatives, with a focus on their synthesis, quantitative structure-activity relationships, and mechanisms of action.

Discovery and Historical Perspective

The journey of 2-aminomethylpyridine, also known as 2-picolylamine, began in the mid-20th century. Its initial synthesis was primarily driven by its utility as a bidentate ligand in coordination chemistry, where the pyridine nitrogen and the primary amine form stable complexes with various metal ions. The common method for its preparation involves the hydrogenation of 2-cyanopyridine.

The foray of 2-aminomethylpyridine derivatives into medicinal chemistry has been marked by several key milestones:

-

Mid-20th Century: Initial synthesis and exploration in coordination chemistry lay the groundwork for understanding its chemical properties.

-

Late 20th Century: The discovery of their potential as central nervous system (CNS) agents, particularly as agonists for serotonin receptors like 5-HT1A, opens up new avenues for therapeutic applications.

-